molecular formula C12H5Cl10NO2 B12801285 N-(1,2,3,4,6,7,8,9,10,10-decachloro-5-hydroxy-5-pentacyclo[5.3.0.02,6.03,9.04,8]decanyl)acetamide CAS No. 4715-23-5

N-(1,2,3,4,6,7,8,9,10,10-decachloro-5-hydroxy-5-pentacyclo[5.3.0.02,6.03,9.04,8]decanyl)acetamide

Cat. No.: B12801285
CAS No.: 4715-23-5
M. Wt: 549.7 g/mol
InChI Key: NHQCZWZLXALKDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,2,3,4,6,7,8,9,10,10-decachloro-5-hydroxy-5-pentacyclo[53002,603,904,8]decanyl)acetamide is a complex organic compound characterized by its highly chlorinated structure and unique pentacyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2,3,4,6,7,8,9,10,10-decachloro-5-hydroxy-5-pentacyclo[53002,603,904,8]decanyl)acetamide typically involves multiple steps, starting with the chlorination of a suitable precursor to introduce the chlorine atoms The pentacyclic structure is then formed through a series of cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and cyclization processes, utilizing specialized equipment to handle the highly reactive intermediates. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,2,3,4,6,7,8,9,10,10-decachloro-5-hydroxy-5-pentacyclo[5.3.0.02,6.03,9.04,8]decanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to remove chlorine atoms or alter the pentacyclic structure.

    Substitution: Chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature and solvent choice being critical factors.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

N-(1,2,3,4,6,7,8,9,10,10-decachloro-5-hydroxy-5-pentacyclo[5.3.0.02,6.03,9.04,8]decanyl)acetamide has several scientific research applications:

    Chemistry: Used as a model compound to study the effects of extensive chlorination on chemical reactivity and stability.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of N-(1,2,3,4,6,7,8,9,10,10-decachloro-5-hydroxy-5-pentacyclo[5.3.0.02,6.03,9.04,8]decanyl)acetamide involves its interaction with specific molecular targets and pathways. The highly chlorinated structure allows it to interact with biological membranes and proteins, potentially disrupting cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest it may inhibit key enzymes or interfere with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    N-(1,2,3,4,6,7,8,9,10,10-decachloro-5-hydroxy-5-pentacyclo[5.3.0.02,6.03,9.04,8]decanyl)amine: Similar structure but with an amine group instead of an acetamide group.

    N-(1,2,3,4,6,7,8,9,10,10-decachloro-5-hydroxy-5-pentacyclo[5.3.0.02,6.03,9.04,8]decanyl)carboxamide:

Uniqueness

N-(1,2,3,4,6,7,8,9,10,10-decachloro-5-hydroxy-5-pentacyclo[5.3.0.02,6.03,9.04,8]decanyl)acetamide is unique due to its specific combination of extensive chlorination and the presence of an acetamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

4715-23-5

Molecular Formula

C12H5Cl10NO2

Molecular Weight

549.7 g/mol

IUPAC Name

N-(1,2,3,4,6,7,8,9,10,10-decachloro-5-hydroxy-5-pentacyclo[5.3.0.02,6.03,9.04,8]decanyl)acetamide

InChI

InChI=1S/C12H5Cl10NO2/c1-2(24)23-12(25)9(19)3(13)4(14)8(18)6(16,10(4,12)20)5(9,15)7(3,17)11(8,21)22/h25H,1H3,(H,23,24)

InChI Key

NHQCZWZLXALKDB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1(C2(C3(C4(C1(C5(C2(C3(C(C45Cl)(Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.